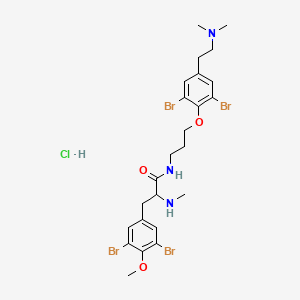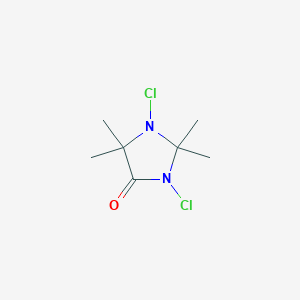![molecular formula C7H19PSi2 B14286829 Phosphine, [bis(trimethylsilyl)methylene]- CAS No. 137731-32-9](/img/structure/B14286829.png)
Phosphine, [bis(trimethylsilyl)methylene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine, [bis(trimethylsilyl)methylene]- is an organophosphorus compound characterized by the presence of a phosphine group bonded to a bis(trimethylsilyl)methylene moiety. This compound is notable for its unique structural features and reactivity, making it a subject of interest in various fields of chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phosphine, [bis(trimethylsilyl)methylene]- typically involves the dehydrohalogenation of chlorophosphine precursors. For instance, the reaction of chlorophosphine with bis(trimethylsilyl)methylmagnesium chloride in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) results in the formation of the desired phosphine compound . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and controlled temperatures to ensure optimal yields.
Industrial Production Methods
While specific industrial production methods for Phosphine, [bis(trimethylsilyl)methylene]- are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reactors, precise control of reaction parameters, and efficient purification techniques to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphine, [bis(trimethylsilyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Addition Reactions: It readily participates in addition reactions with electrophiles.
Substitution Reactions: The trimethylsilyl groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with Phosphine, [bis(trimethylsilyl)methylene]- include oxidizing agents like oxygen or peroxides, electrophiles such as alkyl halides, and bases like DBU. The reactions are typically conducted under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various addition products depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Phosphine, [bis(trimethylsilyl)methylene]- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylphosphine: Similar in having a phosphine group but lacks the bis(trimethylsilyl)methylene moiety.
Tris(trimethylsilyl)phosphine: Contains three trimethylsilyl groups bonded to phosphorus but differs in structure and reactivity.
Uniqueness
Phosphine, [bis(trimethylsilyl)methylene]- is unique due to the presence of both the phosphine and bis(trimethylsilyl)methylene groups, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring specific steric and electronic properties .
Eigenschaften
| 137731-32-9 | |
Molekularformel |
C7H19PSi2 |
Molekulargewicht |
190.37 g/mol |
IUPAC-Name |
bis(trimethylsilyl)methylidenephosphane |
InChI |
InChI=1S/C7H19PSi2/c1-9(2,3)7(8)10(4,5)6/h8H,1-6H3 |
InChI-Schlüssel |
DWARFVSOTOYNFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C(=P)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Hydroxy-8-methoxy-11H-benzo[a]carbazole-3-carboxylic acid](/img/structure/B14286793.png)

![N-Acetyl-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B14286813.png)



